1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
Brand Name: Vulcanchem
CAS No.: 5931-17-9
VCID: VC2332516
InChI: InChI=1S/C12H30O3Si2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h13-14H,5-12H2,1-4H3
SMILES: C[Si](C)(CCCCO)O[Si](C)(C)CCCCO
Molecular Formula: C12H30O3Si2
Molecular Weight: 278.53 g/mol

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

CAS No.: 5931-17-9

Cat. No.: VC2332516

Molecular Formula: C12H30O3Si2

Molecular Weight: 278.53 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane - 5931-17-9

CAS No. 5931-17-9
Molecular Formula C12H30O3Si2
Molecular Weight 278.53 g/mol
IUPAC Name 4-[[4-hydroxybutyl(dimethyl)silyl]oxy-dimethylsilyl]butan-1-ol
Standard InChI InChI=1S/C12H30O3Si2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h13-14H,5-12H2,1-4H3
Standard InChI Key OWJKJLOCIDNNGJ-UHFFFAOYSA-N
SMILES C[Si](C)(CCCCO)O[Si](C)(C)CCCCO
Canonical SMILES C[Si](C)(CCCCO)O[Si](C)(C)CCCCO

Fundamental Characteristics and Identification

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (CAS: 5931-17-9) is an organosilicon compound characterized by a central siloxane (Si-O-Si) bond with four methyl groups and two 4-hydroxybutyl chains attached to the silicon atoms. This structure gives the compound its unique properties and reactivity profile.

Nomenclature and Identification

The compound is formally known as 1,3-Bis(4-hydroxybutyl)-1,1,3,3-tetramethyldisiloxane. Several synonyms exist in the scientific literature, including:

  • 4,4'-[Oxybis(dimethylsilanediyl)]bis(butane-1-ol)

  • 4,4'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)dibutan-1-ol

  • Dihydroxybutyltetramethyldisiloxane

The compound can be identified through various chemical identifiers:

  • CAS Registry Number: 5931-17-9

  • Molecular Formula: C₁₂H₃₀O₃Si₂

  • InChI: InChI=1/C12H30O3Si2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h13-14H,5-12H2,1-4H3

  • MDL Number: MFCD00039554

Physical and Chemical Properties

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane possesses distinctive physical and chemical properties that contribute to its utility in various applications.

Physical Properties

The compound exists as a colorless to almost colorless clear liquid at room temperature with the following physical characteristics:

PropertyValueSource
Molecular Weight278.54 g/mol
Physical State (20°C)Liquid
AppearanceColorless to almost colorless clear liquid
Density0.95
Specific Gravity (20/20)0.94
Melting Point<0°C
Boiling Point148°C / 185°C at 5 mmHg
Flash Point110°C
Vapor Pressure7.31×10⁻⁵ mmHg at 25°C
Refractive Index1.4526 [25°C] / 1.45

Chemical Properties

The compound features terminal hydroxyl groups that make it particularly reactive in certain chemical processes:

  • pKa value: 14.89±0.10 (Predicted)

  • Reactivity with water: No reaction under neutral conditions (Sensitivity rating: 4)

  • Key functional groups: Terminal hydroxyl groups and central siloxane bond

  • Storage conditions: Room temperature (recommended in a cool, dark place, <15°C)

Synthesis Methods

The synthesis of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane can be achieved through several methods, with variations in efficiency and scale.

Laboratory Synthesis

The compound can be directly synthesized using a relatively straightforward method involving dimethyldichlorosilane, purified tetrahydrofuran, and magnesium powder:

  • The reaction employs ethyl iodide and iodine as catalysts

  • Dimethyldichlorosilane reacts with purified tetrahydrofuran in the presence of magnesium powder

  • The reaction yields 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane as the target product

This synthesis approach offers a simpler alternative to traditional methods and is described in research by Li Yu and Chao-Can Zhang from Wuhan University of Technology .

Alternative Synthesis Route

An alternative two-step process has also been documented:

Step 1: Reaction of 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyldisiloxane with sodium ethoxide to form the corresponding alkoxide intermediate.

Step 2: The alkoxide intermediate is then reacted with 4-hydroxybutanol under basic conditions to yield the final product.

Characterization of Synthesized Material

The successful synthesis of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane can be confirmed through:

  • Fourier transform infrared (FTIR) spectroscopy

  • High-resolution ¹H NMR spectroscopy

These analytical techniques provide detailed information about the molecule's structure, confirming the presence of the desired functional groups and bonding patterns.

Chemical Reactions and Reactivity

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane participates in various chemical reactions due to its unique structure and functional groups.

Key Reaction Types

The compound can undergo several types of reactions:

  • Oxidation reactions: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using common oxidizing agents like potassium permanganate or chromium trioxide.

  • Substitution reactions: The hydroxyl groups can participate in substitution reactions to form ethers or esters. Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate these reactions.

  • Polymerization reactions: The compound can act as a monomer in the formation of polysiloxanes and other silicon-based polymers, typically using catalysts like platinum or tin compounds to initiate polymerization.

Derivative Formation

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane serves as an important precursor in the synthesis of α,ω-Bis(4-hydroxybutyl)polydimethylsiloxanes (HB-PDMSs) with different number-average molecular weights. This synthesis involves:

  • Reaction of 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane with dimethoxydimethylsilane

  • The reaction occurs in the presence of a stoichiometric amount of water and hydrochloric acid

  • The resulting polymers have hydroxybutyl terminal groups

Applications in Research and Industry

The unique properties of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane make it valuable in various scientific and industrial applications.

Polymer Science Applications

In polymer science, the compound serves multiple functions:

  • Chain extender: It can function as a secondary chain extender in polyurethane elastomers, influencing both mechanical properties and morphology.

  • Precursor to functional siloxanes: Used to synthesize α,ω-Bis(4-hydroxybutyl)polydimethylsiloxanes (HB-PDMSs), which have applications in specialty polymers and coatings .

  • Cross-linking agent: Its dual hydroxyl functionality makes it effective in cross-linking reactions to create networked polymeric structures.

Surface Modification Applications

The compound is employed in surface modification due to its ability to form strong bonds with various substrates through its hydroxyl groups:

  • Coupling agent: Facilitates adhesion between organic and inorganic materials

  • Surface modifier: Used to alter surface properties of materials for specific applications

Biomedical Applications

Due to its biocompatibility and resistance to bodily fluids, the compound finds applications in:

  • Medical devices: Component in silicone-based medical devices

  • Implants: Used in the production of silicone implants

  • Biological assays: Employed in the modification of surfaces for biological experiments

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